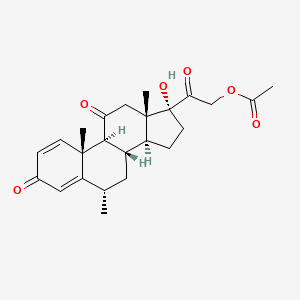

(R)-Acenocoumarol

説明

(R)-Acenocoumarol is an anticoagulant drug used to prevent blood clots in patients with certain medical conditions. It is a synthetic derivative of warfarin, and is a member of the coumarin family of anticoagulants. (R)-Acenocoumarol is a racemic mixture of (R)- and (S)-enantiomers, and has been used since the 1950s to treat and prevent blood clots. It is used to reduce the risk of stroke, heart attack, and pulmonary embolism in patients with atrial fibrillation, deep vein thrombosis, and other conditions.

科学的研究の応用

Genotype-Based Dosing Algorithms : A study by Cerezo-Manchado et al. (2012) developed a prediction algorithm for acenocoumarol dosing using clinical data and polymorphisms in VKORC1, CYP2C9*, and CYP4F2 genes, aiding in steady dosing for about 50% of patients in their validation cohort (Cerezo-Manchado et al., 2012).

Efficacy and Safety in Various Conditions : Trailokya et al. (2016) evaluated acenocoumarol's efficacy and safety across different age groups and conditions such as atrial fibrillation, cardiac valve replacement, and deep vein thrombosis. They noted its stability of anticoagulant effect and economic advantage for long-term use (Trailokya et al., 2016).

Pharmacogenetics : Research by Saraeva et al. (2007) investigated the association between acenocoumarol dose requirements and genetic polymorphisms related to its metabolism (CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP3A5) and transport (ABCB1) (Saraeva et al., 2007).

Metabolic Pathways and Drug Interactions : Thijssen et al. (2000) identified that CYP2C9 is the principal enzyme in acenocoumarol metabolism, and its interactions with other drugs can significantly affect anticoagulant therapy (Thijssen et al., 2000).

Pharmacokinetics of Enantiomers : Godbillon et al. (1981) studied the pharmacokinetics of R(+)- and S(-)-acenocoumarol, revealing stereoselective differences in their metabolic clearance (Godbillon et al., 1981).

Anticoagulant Activity of Enantiomers : Meinertz et al. (1978) discovered that the R(+) enantiomer of acenocoumarol is more potent as an anticoagulant than the S(-) enantiomer (Meinertz et al., 1978).

Analytical Methodologies for Acenocoumarol : Chaudhari et al. (2020) provided an overview of various analytical methodologies for acenocoumarol evaluation, highlighting the importance of understanding its physicochemical properties for the development of new analytical methods (Chaudhari et al., 2020).

Therapeutic Drug Monitoring : Pelaez et al. (2018) developed a nanoplasmonic sensing device for rapid monitoring of acenocoumarol levels in plasma, demonstrating its potential for personalized treatment (Pelaez et al., 2018).

VKORC1 Gene Polymorphisms and Acenocoumarol Dosing : A study by De et al. (2014) on the influence of VKORC1 gene polymorphisms on acenocoumarol dosing in patients with cerebral venous thrombosis highlighted the importance of genetic testing in anticoagulation therapy (De et al., 2014).

特性

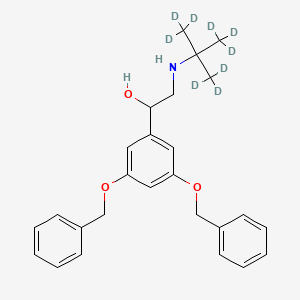

IUPAC Name |

4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873368 | |

| Record name | (R)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Acenocoumarol | |

CAS RN |

66556-77-2 | |

| Record name | (R)-Acenocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66556-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Acenocoumarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENOCOUMAROL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRD7912W79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/no-structure.png)

![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)